molecular formula C10H12BrN3O3 B8058352 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

Cat. No.: B8058352
M. Wt: 302.12 g/mol
InChI Key: BNKMXMCVPWPRMR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine is a chemical compound with the molecular formula C10H12BrN3O3 and a molecular weight of 302.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyridine ring, along with a dimethylethenamine moiety.

Preparation Methods

The synthesis of 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine involves multiple steps. One of the synthetic routes includes the following steps :

    Methanol and propanoic acid methyl ester: The reaction is carried out in the presence of copper(I) iodide and tetrahydrofuran for 21 hours at temperatures ranging from 30°C to 72°C.

    Hydrogenation: Using 5% palladium on activated carbon as a catalyst, the reaction is conducted in ethyl acetate at 25°C to 35°C under a pressure of 1275.13 to 1500.15 Torr in an autoclave.

    Phosphorylation: The reaction involves trichlorophosphate under neat conditions.

Chemical Reactions Analysis

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine has various applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine include other pyridine derivatives with different substituents. Some examples are:

  • 2-(5-chloro-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
  • 2-(5-fluoro-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

These compounds share a similar core structure but differ in the substituents attached to the pyridine ring, which can influence their chemical properties and applications.

Properties

IUPAC Name

2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKMXMCVPWPRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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